molecular formula C19H20ClNO2 B1390052 (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone CAS No. 946724-86-3

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone

Cat. No.: B1390052
CAS No.: 946724-86-3
M. Wt: 329.8 g/mol
InChI Key: UIRUMNBSFQDBSS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is a chemical compound incorporating a piperidine pharmacophore, a structure renowned for its broad and potent biological activities in scientific research . Piperidine rings are a fundamental scaffold in numerous alkaloids and synthetic bioactive molecules, demonstrating significant research value in areas such as anti-cancer investigations . Specifically, piperidine derivatives have been shown to exhibit cytotoxic effects against various hematological cancer cell lines, including leukemia and myeloma, and can interact with key protein targets like JAK/STAT through molecular docking . Furthermore, the structural motif of the piperidin-1-yl group is recognized for its neuropsychiatric activity, functioning as a central nervous system (CNS) agent whose effects are dose-dependent . The chlorophenyl and methoxyphenyl aromatic systems in this molecule contribute to its potential in forming supramolecular networks through weak intermolecular interactions, which can be a subject of interest in crystallography and materials science . This compound is intended for research applications only, providing a versatile intermediate for probing new therapeutic pathways and studying protein-ligand interactions.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRUMNBSFQDBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone typically involves multiple steps. One common method involves the condensation of 4-chlorobenzaldehyde with 4-(3-piperidinylmethoxy)benzaldehyde under basic conditions, followed by oxidation to form the methanone. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, protecting groups may be employed to prevent side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone (Target Compound) C₁₉H₁₉ClNO₂ 344.82 Not reported Chlorophenyl, piperidinylmethoxy -
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11) C₁₇H₁₅ClN₂O 302.10 90–92 Chlorophenyl, pyrimidinyl-piperidine
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone C₁₂H₁₁ClO₂ 211.05 Not reported Chlorophenyl, tetrahydrofuran
4-Chlorobenzophenone C₁₃H₉ClO 216.66 Not reported Chlorophenyl, unsubstituted phenyl
ML-210 C₂₂H₂₀Cl₂N₄O₄ 475.32 Not reported Bis(4-chlorophenyl), nitro-isoxazolyl

Key Observations:

  • Piperidine vs. Piperazine Derivatives : Piperazine-containing analogs (e.g., A-14 in ) exhibit higher melting points (174–176°C) compared to piperidine derivatives, likely due to increased crystallinity from hydrogen bonding .
  • Heterocyclic Substituents : The pyrimidine-substituted analog (Compound 11) has a higher molecular weight (302.10 g/mol) and defined melting point, suggesting enhanced stability compared to the tetrahydrofuran analog (211.05 g/mol) .
Anticancer Activity
  • Piperazine Derivatives: Compound A-14 ([4-(4-chlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl]methanone) demonstrated moderate anticancer activity with a 46% yield and a melting point of 174–176°C. The methylpiperazine side chain may enhance cellular uptake or target binding .
  • Target Compound : While direct data are unavailable, the 3-piperidinylmethoxy group’s flexibility could improve interactions with kinase or protease targets, similar to piperazine-based anticancer agents.
Antiviral Activity
  • SARS-CoV-2 Inhibitors: Analogs like (5-bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone () inhibit the SARS-CoV-2 main protease (Mᴾᴿᴼ) via non-covalent binding, suggesting that chlorophenyl-piperidine/piperazine hybrids are viable scaffolds for antiviral drug design .
Antimicrobial and Fungicidal Activity
  • Cyclopentanone Derivatives: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is a fungicide intermediate, highlighting the role of chlorophenyl groups in agrochemical applications.
  • Pyrimidine Derivatives: Compounds like (2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone () show antimicrobial activity, suggesting that methanone-pyrimidine hybrids could be explored for similar purposes.

Structural and Conformational Insights

  • Crystal Structure Analysis: The adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () reveals dihedral angles of 51.6° and 89.5° between aromatic and piperidine rings, indicating conformational flexibility. Hydrogen bonding between the hydroxypiperidine and keto groups stabilizes the crystal lattice, which may influence solubility and stability in biological systems .

Biological Activity

(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is a synthetic organic compound with significant biological activity. Its complex structure, featuring both a chlorophenyl group and a piperidinylmethoxy group attached to a methanone core, contributes to its diverse interactions within biological systems. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H20_{20}ClO2_2
  • Molecular Weight : Approximately 316.81 g/mol
  • CAS Number : 946724-86-3

The compound's unique structure allows it to engage with various biomolecules, influencing numerous biological pathways.

This compound interacts with several key enzymes and proteins:

  • cAMP-dependent protein kinase catalytic subunit alpha
  • cAMP-dependent protein kinase inhibitor alpha
  • RAC-beta serine/threonine-protein kinase
  • Glycogen synthase kinase-3 beta

These interactions suggest a role in modulating important signaling pathways and cellular processes such as metabolism and gene expression .

Cellular Effects

The compound has shown significant effects on various cell types, particularly in the context of:

  • Cell Proliferation : It influences the growth of endometrial implants, indicating potential applications in conditions involving abnormal cell proliferation.
  • Cell Signaling : Modulation of phosphorylation events critical for cellular signaling pathways has been observed, impacting processes like differentiation and apoptosis .

The mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. This can lead to the inhibition or activation of enzymes, resulting in downstream effects on gene expression and cellular responses. Notably, the compound's interaction with protein kinases suggests its potential for influencing critical signaling pathways associated with cell growth and differentiation .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly based on dosage:

  • Lower Doses : May exhibit beneficial effects, such as reducing bone loss in ovariectomized rat models.
  • Higher Doses : Could lead to adverse effects or toxicity, highlighting the importance of careful dosage management in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that related compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds similar to this compound showed strong inhibitory activity with IC50_{50} values significantly lower than standard drugs .
  • Anticancer Potential : The dual functionality of the compound may provide avenues for cancer chemotherapy, particularly through its modulation of signaling pathways involved in tumor growth .

Summary of Key Findings

Study FocusKey Findings
Antibacterial ActivityModerate to strong activity against specific bacteria
Enzyme InhibitionStrong AChE and urease inhibition
Anticancer PotentialModulates pathways involved in tumor proliferation

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

Reaction ConditionSolventCatalystYield (%)Purity (%)Reference
Grignard AdditionTHFNone6292
Pd-Catalyzed CouplingDMFPd(PPh₃)₄7896

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, 2H, Ar-Cl), δ 4.15 (m, 2H, OCH₂)
HRMS (ESI+)[M+H]+ observed: 344.12; Calculated: 344.15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone
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(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone

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